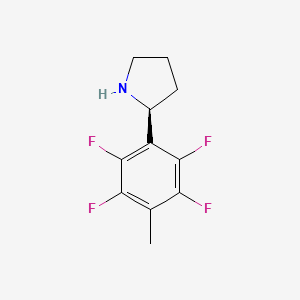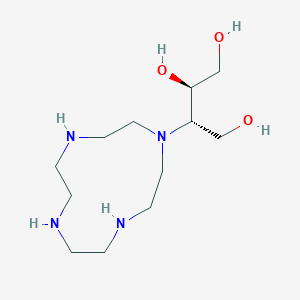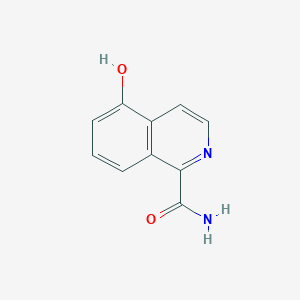
3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide is a compound that belongs to the class of thietane derivatives Thietane derivatives are known for their diverse biological activities and potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of hydrogen peroxide (H₂O₂) for oxidation . The synthetic route can be summarized as follows:
Starting Material: 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole
Reagents: Sodium phenolates, thiophenolate, hydrogen peroxide (H₂O₂)
Reaction Conditions: Oxidation using H₂O₂
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂)
Reduction: Palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as sodium phenolates and thiophenolate
Major Products Formed
The major products formed from these reactions include 3-aryloxythietane-1,1-dioxides and 3-phenylsulfanylthietane-1,1-dioxides .
Wissenschaftliche Forschungsanwendungen
3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound exhibits antidepressant activity by modulating neurotransmitter levels in the brain . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with receptors and enzymes related to neurotransmitter regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Aryloxythietane-1,1-dioxides
- 3-Phenylsulfanylthietane-1,1-dioxides
- 3-((3-Nitropyridin-4-yl)amino)thietane 1,1-dioxide
Uniqueness
3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide is unique due to its specific substitution pattern on the thietane ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Eigenschaften
Molekularformel |
C8H11N3O2S |
|---|---|
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
3-N-(1,1-dioxothietan-3-yl)pyridine-3,4-diamine |
InChI |
InChI=1S/C8H11N3O2S/c9-7-1-2-10-3-8(7)11-6-4-14(12,13)5-6/h1-3,6,11H,4-5H2,(H2,9,10) |
InChI-Schlüssel |
BGQNSPLWOHRJPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1(=O)=O)NC2=C(C=CN=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B12959381.png)




![(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12959405.png)


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methoxy-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12959430.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12959436.png)
![Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12959451.png)


